4-Hydroxynicotinaldehyde

Description

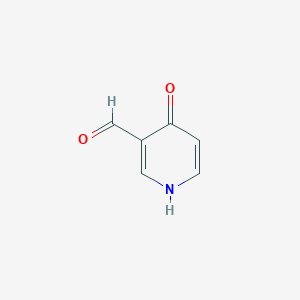

4-Hydroxynicotinaldehyde (CAS 89380-70-1) is a heterocyclic aldehyde with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol . Its structure features a pyridine ring substituted with a hydroxyl (-OH) group at position 4 and an aldehyde (-CHO) group at position 3 (SMILES: OC₁=CC=NC=C₁C=O) . The compound is typically stored under inert atmospheric conditions at 2–8°C to preserve stability . With a purity of ≥98%, it is utilized in pharmaceutical and organic synthesis, particularly as a precursor for bioactive molecules . Safety data indicate it carries the hazard statement H302 ("harmful if swallowed") and precautionary measures for handling .

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSYYLXHFGFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxynicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process that includes the nitration of pyridine, followed by reduction and subsequent oxidation. The process is optimized to maximize yield and minimize the production of by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-hydroxynicotinic acid.

Reduction: Reduction reactions can convert it to 4-hydroxynicotinyl alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: 4-Hydroxynicotinic acid.

Reduction: 4-Hydroxynicotinyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxynicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Hydroxynicotinaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with multiple biological systems makes it a compound of significant interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Hydroxynicotinaldehyde with five analogs in terms of molecular properties, functional groups, and applications:

Key Comparative Insights:

Functional Group Influence on Reactivity :

- The aldehyde group in this compound enhances its utility in condensation reactions (e.g., Schiff base formation), whereas 4-Chloro-6-methoxynicotinaldehyde ’s chloro and methoxy substituents increase electrophilicity for nucleophilic substitution .

- 4-Hydroxybenzaldehyde lacks the pyridine ring’s nitrogen, reducing its coordination capacity in metal-organic frameworks compared to nicotinaldehyde derivatives .

Bioactivity and Applications: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine’s dual chloro groups and fused pyrazole ring make it a potent scaffold for kinase inhibitors, contrasting with this compound’s role in simpler intermediates .

Safety and Handling :

- This compound’s H302 hazard is less severe than chloro-substituted analogs (e.g., 4-Chloro-6-methoxynicotinaldehyde), which may require additional precautions due to halogen toxicity .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: this compound derivatives have been explored for antimicrobial activity, leveraging the hydroxyl and aldehyde groups for hydrogen bonding and electrophilic interactions .

- Synthetic Challenges: The discontinued status of this compound (as noted in ) highlights supply chain limitations compared to widely available analogs like 4-Hydroxybenzaldehyde .

- Structural Optimization: Substituting the pyridine ring with electron-withdrawing groups (e.g., -Cl, -NO₂) enhances stability but may reduce solubility—a trade-off critical in drug design .

Biological Activity

4-Hydroxynicotinaldehyde (4-HNA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by a hydroxyl group and an aldehyde group attached to the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 138.12 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-HNA exhibits notable antimicrobial activity against various pathogens. In studies, it has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, it has demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation. The compound's mechanism appears to involve the disruption of metabolic pathways critical for cancer cell survival .

The biological activity of 4-HNA is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : 4-HNA acts as an inhibitor of certain enzymes, including those involved in metabolic processes such as glycolysis. This inhibition can lead to decreased ATP levels in cells, which is particularly detrimental to rapidly dividing cancer cells .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS production, which plays a crucial role in signaling pathways related to apoptosis and cell survival .

Case Studies and Experimental Findings

Several studies have highlighted the biological effects of 4-HNA:

- Study on Antimicrobial Activity : A recent investigation demonstrated that 4-HNA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial efficacy .

- Anticancer Research : In vitro assays revealed that treatment with 4-HNA resulted in a significant reduction in cell viability in various cancer cell lines, with IC50 values ranging from 10 to 20 µM depending on the cell type .

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus | |

| Anticancer Effects | IC50 = 10-20 µM in cancer cell lines | |

| Enzyme Inhibition | Disruption of glycolytic pathways |

Future Directions

The ongoing research into this compound suggests several potential applications:

- Therapeutic Development : Given its promising antimicrobial and anticancer properties, further studies are warranted to explore its efficacy as a therapeutic agent.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which 4-HNA exerts its effects will be crucial for optimizing its use in clinical settings.

- Formulation Development : Investigating suitable formulations for enhancing the bioavailability and stability of 4-HNA could facilitate its application in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.